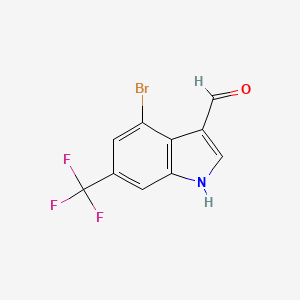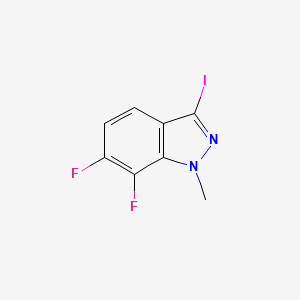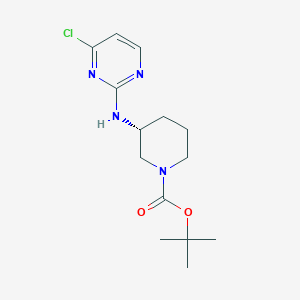
Quinolin-8-yl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-キノリル(3-クロロフェニル)カルバメートは、分子式C16H11ClN2O2の化学化合物です。
準備方法
合成経路と反応条件
8-キノリル(3-クロロフェニル)カルバメートの合成は通常、8-キノリルと3-クロロフェニルイソシアネートの反応を伴います。この反応は、アセトニトリルなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 反応混合物を加熱してカルバメート結合の形成を促進します .
工業的製造方法
8-キノリル(3-クロロフェニル)カルバメートの工業的製造方法は、文献では十分に文書化されていません。一般的には、実験室規模の合成プロセスをスケールアップし、反応条件を最適化し、再結晶やクロマトグラフィーなどのさまざまな精製技術を通じて最終生成物の純度を確保することが含まれます。
化学反応の分析
反応の種類
8-キノリル(3-クロロフェニル)カルバメートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて8-キノリル(3-クロロフェニル)カルバメートオキシドを生成します。
還元: 還元反応は、この化合物を対応するアミン誘導体に変換することができます。
置換: この化合物は求核置換反応を起こし、塩素原子が他の求核剤と置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アジ化ナトリウムやチオールなどの求核剤は、置換反応で使用できます。
生成される主要な生成物
酸化: 8-キノリル(3-クロロフェニル)カルバメートオキシド。
還元: 8-キノリル(3-クロロフェニル)アミン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
8-キノリル(3-クロロフェニル)カルバメートは、いくつかの科学研究に応用されています。
科学的研究の応用
Quinolin-8-yl (3-chlorophenyl)carbamate has several scientific research applications:
作用機序
8-キノリル(3-クロロフェニル)カルバメートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の活性部位に結合することで、その酵素の阻害剤として作用し、酵素活性を阻害することができます。 この阻害は、微生物の増殖抑制や癌細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
- 8-キノリル(2-クロロフェニル)カルバメート
- 8-キノリル(4-クロロフェニル)カルバメート
- 8-キノリル(2,3-ジクロロフェニル)カルバメート
- 8-キノリル(2,4-ジクロロフェニル)カルバメート
独自性
8-キノリル(3-クロロフェニル)カルバメートは、その特定の置換パターンによって独特であり、その化学反応性と生物活性に影響を与える可能性があります。 フェニル環上の塩素原子の位置は、化合物の分子標的との相互作用能力と全体的な安定性に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
- 8-Quinolinyl (2-chlorophenyl)carbamate
- 8-Quinolinyl (4-chlorophenyl)carbamate
- 8-Quinolinyl (2,3-dichlorophenyl)carbamate
- 8-Quinolinyl (2,4-dichlorophenyl)carbamate
Uniqueness
Quinolin-8-yl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s ability to interact with molecular targets and its overall stability .
特性
CAS番号 |
14628-08-1 |
|---|---|
分子式 |
C16H11ClN2O2 |
分子量 |
298.72 g/mol |
IUPAC名 |
quinolin-8-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-2-7-13(10-12)19-16(20)21-14-8-1-4-11-5-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChIキー |
RPKVZILEJLGVFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=CC=C3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)




